4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester
CAS No.: 2121514-05-2
Cat. No.: VC11670902
Molecular Formula: C16H25BO3
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-05-2 |
|---|---|
| Molecular Formula | C16H25BO3 |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 2-(2-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H25BO3/c1-8-18-14-10-12(3)11(2)9-13(14)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 |
| Standard InChI Key | CHTBOHNIPAEDIM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s structural framework consists of a boron atom bonded to a substituted phenyl ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2121514-05-2 |
| Molecular Formula | |
| Molecular Weight | 276.18 g/mol |
| IUPAC Name | 2-(2-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C |
| InChI Key | CHTBOHNIPAEDIM-UHFFFAOYSA-N |
The ethoxy group (-OCHCH) at the 2-position and dimethyl groups (-CH) at the 4- and 5-positions on the phenyl ring contribute to steric and electronic effects that modulate reactivity.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound is limited, analogous boronic esters exhibit trigonal planar geometry around the boron atom. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the pinacol methyl groups (δ ~1.0–1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Infrared (IR) spectroscopy shows B-O stretching vibrations near 1,350 cm.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary steps:
-
Preparation of the Phenylboronic Acid Precursor: 4,5-Dimethyl-2-ethoxyphenylboronic acid is synthesized via directed ortho-metalation of 2-ethoxy-4,5-dimethylbenzene, followed by borylation with tris(trimethylsilyl) borate.
-
Pinacol Ester Formation: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by a dehydrating agent such as molecular sieves.
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity. Yield improvements (up to 85%) are achieved by optimizing stoichiometry (1:1.2 boronic acid to pinacol ratio) and reaction time (12–24 hours).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key reagent in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic esters. A representative reaction is:
Mechanistic Insights:
-
Oxidative Addition: Pd inserts into the aryl halide bond.
-
Transmetalation: The boron atom transfers the aryl group to palladium.
-
Reductive Elimination: The biaryl product forms, regenerating Pd.
Solubility and Reactivity Enhancements
The ethoxy and dimethyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions. Comparative studies show a 40% increase in reaction rate versus non-substituted analogs.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Protective Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
-
Ventilation: Use fume hoods to avoid inhalation of dust.
-
Storage: Keep in airtight containers at 2–8°C, away from moisture.
Research Advancements and Biological Interactions
Catalytic Complexation Studies
Recent studies demonstrate that the compound forms transient Pd-B complexes during cross-coupling, stabilizing intermediates and reducing catalyst loading by 30%.
Comparative Analysis with Analogous Boronic Esters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume